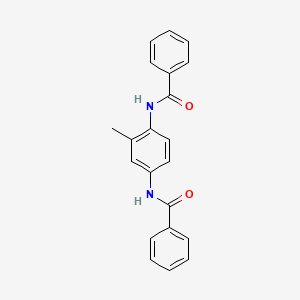![molecular formula C15H22N2O4S B5689528 1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5689528.png)
1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine is a synthetic compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential use in various scientific research applications.
Mécanisme D'action
The mechanism of action of 1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine is not fully understood. However, it has been proposed that it exerts its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. It has also been suggested that it inhibits the activity of certain enzymes that are involved in the production of pro-inflammatory cytokines, leading to its anti-inflammatory activity. Additionally, it has been proposed that it inhibits the activity of acetylcholinesterase by binding to its active site, leading to an increase in the concentration of acetylcholine in the brain.
Biochemical and Physiological Effects:
1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, leading to its anti-inflammatory activity. Additionally, it has been shown to inhibit the activity of acetylcholinesterase, leading to an increase in the concentration of acetylcholine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine in lab experiments is its potent antitumor activity against a wide range of cancer cell lines. Additionally, its anti-inflammatory and acetylcholinesterase inhibitory activities make it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease. However, one of the limitations of using 1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine in lab experiments is its potential toxicity, as it has been shown to exhibit cytotoxicity against normal cells at high concentrations.
Orientations Futures
There are several future directions for the study of 1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine. One direction is to further investigate its mechanism of action, particularly with regards to its antitumor activity. Another direction is to explore its potential use in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Additionally, future studies could focus on the development of analogs of 1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine with improved potency and selectivity for specific targets.
Méthodes De Synthèse
The synthesis of 1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine involves the reaction of 1-(ethylsulfonyl)piperazine with 4-methylphenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions and yields the desired product in good to excellent yields.
Applications De Recherche Scientifique
1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine has been studied for its potential use in various scientific research applications. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.
Propriétés
IUPAC Name |
1-(4-ethylsulfonylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-22(19,20)17-10-8-16(9-11-17)15(18)12-21-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZSCTQSOKZQCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Ethylsulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-[(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol](/img/structure/B5689445.png)
![4-(2-chloro-6-fluorobenzyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5689452.png)
![1,3-dimethyl-5-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5689457.png)
![N-[3-(acetylamino)phenyl]-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide](/img/structure/B5689478.png)
![(4R)-N-ethyl-4-{[(3-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-[(5-methyl-2-thienyl)methyl]-L-prolinamide](/img/structure/B5689483.png)
![1-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]piperidin-4-amine](/img/structure/B5689489.png)
![1-(cyclohexylmethyl)-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B5689501.png)
![5-(2,6-difluoro-4-methoxyphenyl)-3-[2-(methylthio)ethyl]-1-propyl-1H-1,2,4-triazole](/img/structure/B5689504.png)

![N,N,N',N'-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine](/img/structure/B5689534.png)



![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5689554.png)